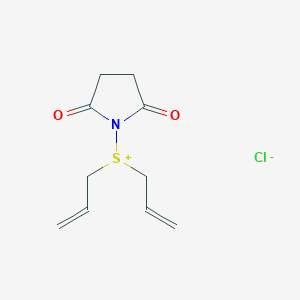
(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride is a chemical compound that features a unique combination of functional groups, including a sulfanium ion and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride typically involves the reaction of 2,5-dioxopyrrolidin-1-yl chloride with di(prop-2-en-1-yl)sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, converting them to hydroxyl groups.
Substitution: The chloride ion can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride involves its interaction with various molecular targets. The sulfanium ion can interact with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox processes within cells, potentially affecting cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
- (2,5-Dioxopyrrolidin-1-yl)ethylsulfanium chloride
- (2,5-Dioxopyrrolidin-1-yl)methylsulfanium chloride
- (2,5-Dioxopyrrolidin-1-yl)propylsulfanium chloride
Comparison: Compared to its analogs, (2,5-Dioxopyrrolidin-1-yl)di(prop-2-en-1-yl)sulfanium chloride is unique due to the presence of two prop-2-en-1-yl groups, which can enhance its reactivity and potential applications. The additional alkene functionality allows for further chemical modifications, making it a versatile compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
59321-39-0 |
|---|---|
Formule moléculaire |
C10H14ClNO2S |
Poids moléculaire |
247.74 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl)-bis(prop-2-enyl)sulfanium;chloride |
InChI |
InChI=1S/C10H14NO2S.ClH/c1-3-7-14(8-4-2)11-9(12)5-6-10(11)13;/h3-4H,1-2,5-8H2;1H/q+1;/p-1 |
Clé InChI |
XFNYJFNCDDQOSV-UHFFFAOYSA-M |
SMILES canonique |
C=CC[S+](CC=C)N1C(=O)CCC1=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
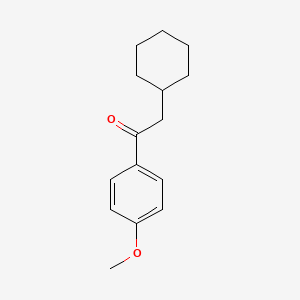
![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)
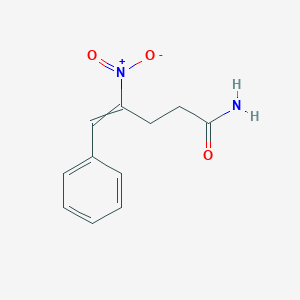
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
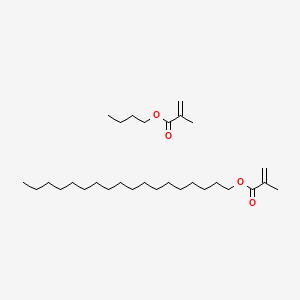
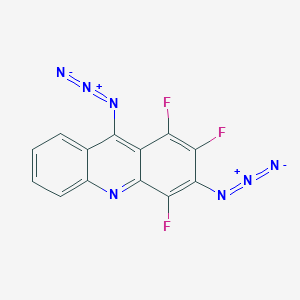
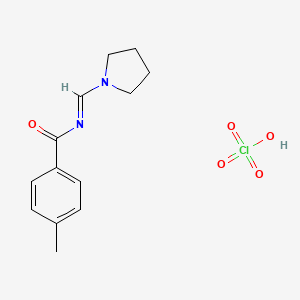
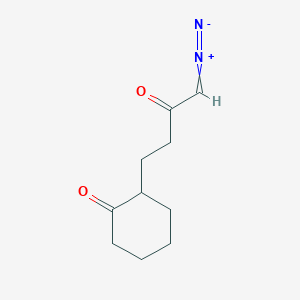
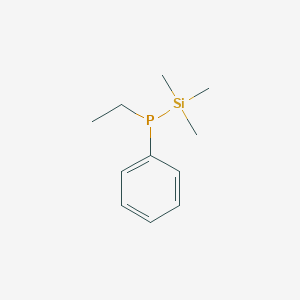

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)
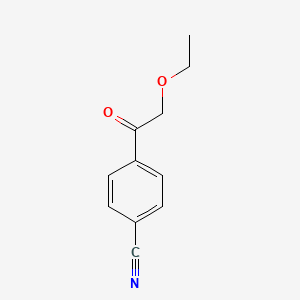
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
